molecular formula C22H18N4OS B5570700 5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5570700
M. Wt: 386.5 g/mol
InChI Key: XTJAWOMHKNYXBH-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of phenyl and phenoxybenzylidene groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the phenyl and phenoxybenzylidene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The phenyl and phenoxybenzylidene groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research explores its potential as an antimicrobial, antifungal, or anticancer agent due to its triazole core.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The triazole core can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. The phenyl and phenoxybenzylidene groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-(2-METHYLPHENYL)-4-((3-PHENOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole core.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-16-8-5-6-13-20(16)21-24-25-22(28)26(21)23-15-17-9-7-12-19(14-17)27-18-10-3-2-4-11-18/h2-15H,1H3,(H,25,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJAWOMHKNYXBH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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